![molecular formula C11H16ClNO4 B3086008 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride CAS No. 1158444-01-9](/img/structure/B3086008.png)
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride
Overview
Description
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride is a chemical compound used in scientific research. It has diverse applications such as drug synthesis and material science, owing to its unique structural properties and functional groups. The molecular formula of this compound is C11H16ClNO4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. For 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride, the molecular formula is C11H16ClNO4 and the molecular weight is 261.70204 .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of new tetrahydroisoquinolinones has been explored through reactions involving structures related to the specified compound, highlighting the role of such chemicals in generating pharmacologically interesting fragments (M. Kandinska, I. Kozekov, M. Palamareva, 2006). This demonstrates the potential utility in developing compounds with various pharmacophoric substituents.
- Research into the synthesis and pharmacological properties of triazoline-thiones derivatives indicates strong antinociceptive properties, which may suggest a method for leveraging similar structures in pain management research (A. Siwek et al., 2008).
- Studies on the reactions of derivatives of furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids reveal the potential of these compounds in synthesizing thermally stable substances that might have varied applications, including possibly as intermediates in the synthesis of complex molecules (K. V. Kuticheva et al., 2015).
Potential Pharmacological Applications
- The Diels−Alder reaction of 2-amino-substituted furans, including compounds with morpholine components, has been investigated for preparing substituted anilines, showing the versatility of such reactions in synthesizing compounds that could have varied pharmacological applications (A. Padwa et al., 1997).
- Research on the synthesis and antimicrobial activity of morpholine derivatives points towards their utility in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant bacteria (Y. Matiichuk et al., 2021).
properties
IUPAC Name |
2-methyl-5-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-8-10(11(13)14)6-9(16-8)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOAFIQUPQAMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN2CCOCC2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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